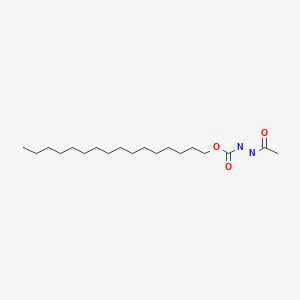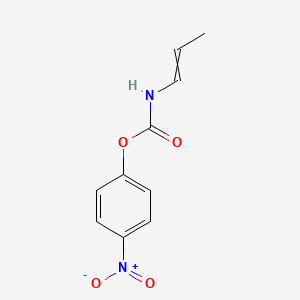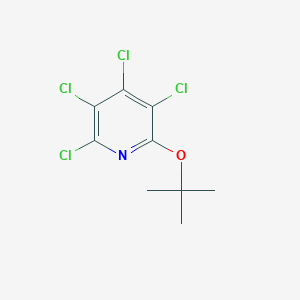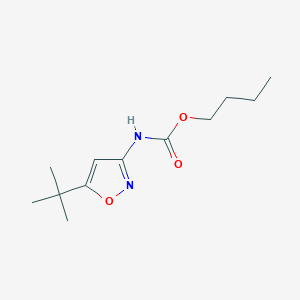![molecular formula C25H27GeNO3 B14380874 1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 88103-05-3](/img/structure/B14380874.png)
1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is a complex organogermanium compound It features a unique bicyclic structure with a germanium atom at its core, surrounded by oxygen, nitrogen, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of triphenylmethyl chloride with a precursor containing the bicyclic framework. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium-containing intermediates. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane can undergo various chemical reactions, including:
Oxidation: The germanium center can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong nucleophile, such as a Grignard reagent or an organolithium compound.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[33
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new therapeutic agents.
Medicine: Research into its biological activity could uncover new uses in drug development.
Industry: Its stability and reactivity make it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane exerts its effects is not fully understood. it is believed that the germanium center plays a crucial role in its reactivity. The compound’s unique structure allows it to interact with various molecular targets, potentially disrupting biological pathways or catalyzing chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloromethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound is similar in structure but contains silicon instead of germanium.
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Another silicon-containing analog with similar reactivity.
Uniqueness
1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is unique due to the presence of the germanium atom, which imparts different chemical properties compared to its silicon analogs
Propiedades
Número CAS |
88103-05-3 |
|---|---|
Fórmula molecular |
C25H27GeNO3 |
Peso molecular |
462.1 g/mol |
Nombre IUPAC |
1-trityl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C25H27GeNO3/c1-4-10-22(11-5-1)25(23-12-6-2-7-13-23,24-14-8-3-9-15-24)26-28-19-16-27(17-20-29-26)18-21-30-26/h1-15H,16-21H2 |
Clave InChI |
YLWOETMQCFLWNY-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Ge]2(OCCN1CCO2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)
![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)

![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)


![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)

![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)

